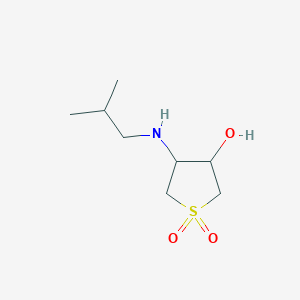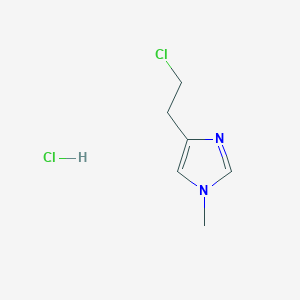![molecular formula C7H9N5O B12112046 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12112046.png)
7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under specific conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of heterogeneous catalysts, such as CuOx-ZnO/Al2O3-TiO2, can enhance the efficiency and yield of the reaction . Additionally, environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) are preferred for industrial applications due to their lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the triazolopyrimidine, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Materials Science: The triazolopyrimidine structure can be used in the design of efficient light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with active residues of ATF4 and NF-kB proteins, leading to the inhibition of inflammatory responses and promotion of neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine
- 7-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Uniqueness
7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit ER stress and the NF-kB pathway sets it apart from other similar compounds, making it a valuable candidate for neuroprotective and anti-inflammatory applications.
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
7-amino-2-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H9N5O/c1-2-5-9-7-10-6(13)3-4(8)12(7)11-5/h3H,2,8H2,1H3,(H,9,10,11,13) |
InChI Key |
BHTFOOLOJHBCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC(=O)NC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111966.png)


![Methyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B12112004.png)




![9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile](/img/structure/B12112029.png)

![2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12112034.png)



